1-Methyl-1H-pyrrole-2,3-dicarbaldehyde
Overview
Description
1-Methyl-1H-pyrrole-2,3-dicarbaldehyde is an organic compound belonging to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom This compound is characterized by the presence of two aldehyde groups at the 2 and 3 positions of the pyrrole ring, along with a methyl group at the 1 position
Preparation Methods
The synthesis of 1-Methyl-1H-pyrrole-2,3-dicarbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 1-methylpyrrole with an appropriate oxidizing agent to introduce the aldehyde groups at the 2 and 3 positions. For instance, the oxidation of 1-methylpyrrole using reagents such as selenium dioxide (SeO2) or manganese dioxide (MnO2) under controlled conditions can yield the desired dicarbaldehyde .
Chemical Reactions Analysis
1-Methyl-1H-pyrrole-2,3-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be further oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 would yield 1-methyl-1H-pyrrole-2,3-dicarboxylic acid, while reduction with NaBH4 would produce 1-methyl-1H-pyrrole-2,3-dimethanol.
Scientific Research Applications
1-Methyl-1H-pyrrole-2,3-dicarbaldehyde has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Medicinal Chemistry: The compound is used in the synthesis of potential pharmaceutical agents, including those with anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: It is employed in studies investigating the biological activity of pyrrole derivatives, including their interactions with enzymes and receptors.
Mechanism of Action
The mechanism by which 1-Methyl-1H-pyrrole-2,3-dicarbaldehyde exerts its effects is largely dependent on its interactions with biological molecules. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This reactivity makes it a useful tool in biochemical studies to probe the activity of various biomolecules .
Comparison with Similar Compounds
1-Methyl-1H-pyrrole-2,3-dicarbaldehyde can be compared with other pyrrole derivatives, such as:
1H-Pyrrole-2-carbaldehyde: Lacks the additional aldehyde group at the 3 position and the methyl group at the 1 position, making it less reactive in certain chemical transformations.
2,5-Dimethyl-1H-pyrrole-3,4-dicarbaldehyde: Contains methyl groups at the 2 and 5 positions, altering its electronic properties and reactivity compared to this compound.
The unique positioning of the aldehyde groups and the presence of the methyl group in this compound confer distinct chemical and biological properties, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
1-methylpyrrole-2,3-dicarbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-8-3-2-6(4-9)7(8)5-10/h2-5H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORYPEKNWGPTRLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=C1C=O)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00496444 | |
Record name | 1-Methyl-1H-pyrrole-2,3-dicarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00496444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51788-26-2 | |
Record name | 1-Methyl-1H-pyrrole-2,3-dicarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00496444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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